

Physical and chemical properties of Deoxyenterocin

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Compound of Interest

Compound Name: Deoxyenterocin

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Deoxyenterocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a polyketide natural product that has garnered interest within the scientific community due to its potential biological activities. As a member of the polyketide family, it originates from the intricate secondary metabolism of various microorganisms. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Deoxyenterocin**, outlines relevant experimental protocols for its characterization, and presents a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers engaged in the study and development of novel therapeutic agents.

Physical and Chemical Properties

The following tables summarize the currently available quantitative data for **Deoxyenterocin**. It is important to note that while some fundamental properties have been determined, specific experimental data regarding its isoelectric point and stability under varying conditions are not extensively reported in the available literature.

Table 1: General Physicochemical Properties of **Deoxyenterocin**

Property	Value	Source
Molecular Weight	428.4 g/mol	[1][2][3][4][5][6]
Molecular Formula	C ₂₂ H ₂₀ O ₉	[1][2][3][4][6]
CAS Number	108605-51-2	[1][2][3][5]
Appearance	Data not available	
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[2]

Table 2: Stability Profile of **Deoxyenterocin** (Predicted)

Note: Specific experimental data on the stability of **Deoxyenterocin** is limited. The following provides a general framework for assessing stability based on standard protocols for natural products.

Condition	Parameter	Expected Outcome/Assessment Method
pH	Degradation Rate	HPLC analysis of Deoxyenterocin concentration over time in buffers of varying pH (e.g., pH 2, 7, 9).
Temperature	Thermal Degradation	HPLC analysis of Deoxyenterocin concentration after incubation at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
Light	Photostability	Exposure of Deoxyenterocin solution to UV and visible light, followed by HPLC analysis to quantify degradation.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible characterization of natural products. The following sections describe generalized protocols that can be adapted for the determination of key physical and chemical properties of **Deoxyenterocin**.

Determination of Molecular Weight

Methodology: High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of purified **Deoxyenterocin** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.
- **Ionization:** Electrospray ionization (ESI) is a common technique for polyketides, as it is a soft ionization method that minimizes fragmentation.
- **Analysis:** The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy.
- **Data Interpretation:** The elemental composition is determined from the accurate mass measurement, which is then used to confirm the molecular formula and calculate the precise molecular weight.

Determination of Isoelectric Point (pI)

Note: As **Deoxyenterocin** is not a peptide, the concept of an isoelectric point as it applies to proteins and peptides (the pH at which the net charge is zero) may not be directly applicable in the same manner. However, the charge characteristics of the molecule can be investigated across a pH range.

Methodology: Capillary Electrophoresis (CE)

- **Sample Preparation:** A solution of **Deoxyenterocin** is prepared in a background electrolyte buffer.

- Instrumentation: A capillary electrophoresis system equipped with a UV detector is utilized.
- Procedure: The capillary is filled with the background electrolyte. The sample is injected into the capillary. A voltage is applied across the capillary, causing charged molecules to migrate.
- Analysis: The migration time of **Deoxyenterocin** is measured at different pH values of the background electrolyte.
- Data Interpretation: A plot of electrophoretic mobility versus pH can provide information about the charge characteristics of the molecule and help to identify any pH at which the net charge is minimal.

Stability Studies

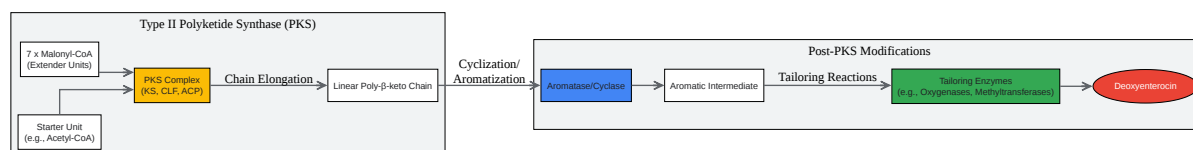
Methodology: High-Performance Liquid Chromatography (HPLC)

- Standard Preparation: A stock solution of **Deoxyenterocin** of known concentration is prepared. A calibration curve is generated using a series of dilutions.
- Forced Degradation Studies:
 - Acid/Base Hydrolysis: **Deoxyenterocin** solutions are incubated in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature. Samples are taken at various time points, neutralized, and analyzed by HPLC.
 - Thermal Stress: **Deoxyenterocin** solutions are incubated at elevated temperatures (e.g., 60°C, 80°C). Samples are collected at different time intervals and analyzed.
 - Photostability: **Deoxyenterocin** solutions are exposed to controlled light conditions (e.g., UV-A, visible light) in a photostability chamber. Samples are analyzed at specific time points.
- HPLC Analysis:
 - Column: A suitable reversed-phase column (e.g., C18) is used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), is employed.

- Detection: A UV detector set at the wavelength of maximum absorbance for **Deoxyenterocin** is used.
- Data Analysis: The percentage of **Deoxyenterocin** remaining at each time point under each stress condition is calculated from the HPLC chromatograms by comparing the peak area to that of the initial sample.

Biosynthetic Pathway

Deoxyenterocin is a polyketide synthesized by a Type II polyketide synthase (PKS) system. The proposed biosynthetic pathway is closely related to that of the well-studied compound, Enterocin. The pathway involves the sequential condensation of malonyl-CoA extender units to a starter unit, followed by a series of enzymatic modifications.



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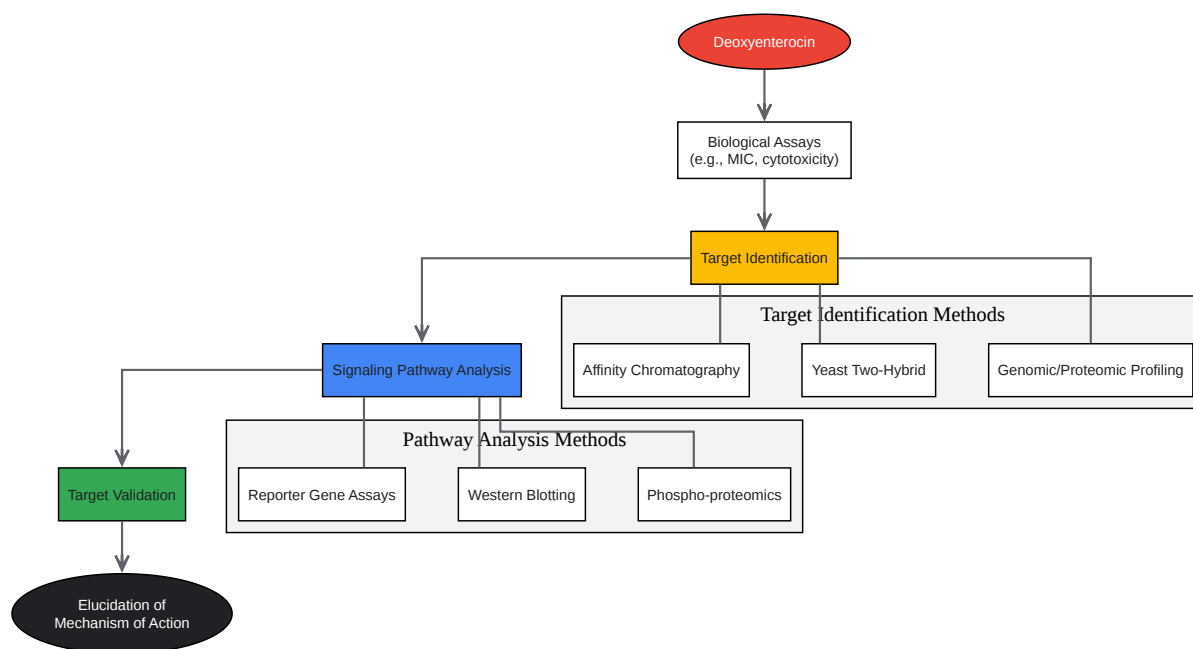
Caption: Proposed biosynthetic pathway of **Deoxyenterocin**.

Mechanism of Action

The precise molecular mechanism of action for **Deoxyenterocin** has not been fully elucidated. However, as a polyketide antibiotic, it is hypothesized to exert its biological effects by interfering with essential cellular processes in susceptible organisms. Potential mechanisms, common to other polyketides, could include:

- Inhibition of Macromolecular Synthesis: Interference with DNA replication, transcription, or translation.
- Disruption of Cell Membrane Integrity: Interaction with and disruption of the bacterial cell membrane, leading to leakage of cellular contents.
- Enzyme Inhibition: Targeting and inhibiting the activity of essential enzymes.

Further research is required to identify the specific cellular targets and signaling pathways affected by **Deoxyenterocin**. A proposed workflow for investigating its mechanism of action is outlined below.



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Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

Deoxyenterocin represents a promising natural product with potential for further investigation and development. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. While key data on its stability and isoelectric point remain to be experimentally determined, the methodologies outlined here provide a clear path for future research. Elucidation of its precise mechanism of action will be critical in unlocking its full therapeutic potential. It is hoped that this technical guide will serve as a valuable tool for the scientific community in advancing the understanding and application of **Deoxyenterocin**.

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- To cite this document: BenchChem. [Physical and chemical properties of Deoxyenterocin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789068#physical-and-chemical-properties-of-deoxyenterocin]

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